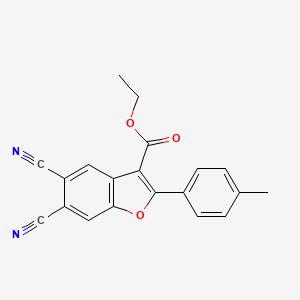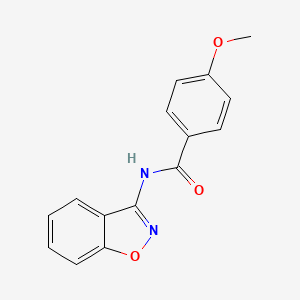![molecular formula C20H19N3O2S B11042985 [3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](1-methyl-1H-indol-3-yl)methanone](/img/structure/B11042985.png)
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](1-methyl-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that combines a thienopyridine core with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyridine core, followed by the introduction of the indole moiety. Common synthetic routes include:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Indole Moiety: The indole group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups.
Scientific Research Applications
3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
The uniqueness of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its combined thienopyridine and indole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C20H19N3O2S/c1-11-8-12(10-25-3)16-17(21)19(26-20(16)22-11)18(24)14-9-23(2)15-7-5-4-6-13(14)15/h4-9H,10,21H2,1-3H3 |
InChI Key |
JRQRSJNLMNLANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CN(C4=CC=CC=C43)C)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B11042926.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042932.png)
![4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11042941.png)
![di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate](/img/structure/B11042944.png)


![ethyl {5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B11042958.png)
![(2E)-N-cyclohexyl-2-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-phenylprop-2-enamide](/img/structure/B11042959.png)
![4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042963.png)
![2-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11042964.png)

![2-(2-fluorophenoxy)-N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11042981.png)
